(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride
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Overview
Description
(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride typically involves the reaction of an appropriate amine with a triazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or the ethanamine moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine moiety may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2H-Triazol-4-yl)ethanol: A similar compound with an alcohol group instead of an amine.
(1S)-1-(2H-Triazol-4-yl)ethanone: A compound with a ketone group.
(1S)-1-(2H-Triazol-4-yl)ethanoic acid: A compound with a carboxylic acid group.
Uniqueness
(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride is unique due to its specific combination of the triazole ring and ethanamine moiety. This combination imparts distinct chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
(1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZVNPFMBMTHQ-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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